3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine

Catalog No.
S941698
CAS No.
1509933-91-8
M.F
C12H14BrF2NO
M. Wt
306.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine

CAS Number

1509933-91-8

Product Name

3-Bromo-4-(4,4-difluorocyclohexyloxy)-phenylamine

IUPAC Name

3-bromo-4-(4,4-difluorocyclohexyl)oxyaniline

Molecular Formula

C12H14BrF2NO

Molecular Weight

306.15 g/mol

InChI

InChI=1S/C12H14BrF2NO/c13-10-7-8(16)1-2-11(10)17-9-3-5-12(14,15)6-4-9/h1-2,7,9H,3-6,16H2

InChI Key

MSBVKAWHPKBXTG-UHFFFAOYSA-N

SMILES

C1CC(CCC1OC2=C(C=C(C=C2)N)Br)(F)F

Canonical SMILES

C1CC(CCC1OC2=C(C=C(C=C2)N)Br)(F)F
3-Br-4-F-DCHA is a small molecule consisting of an amino group, an aryl group, and an ether-containing cyclohexane ring. It is typically used as a pharmaceutical intermediate in the synthesis of various drugs, such as dopamine antagonists. Despite its functional importance, few studies have been conducted to explore the full range of properties and potential applications of this compound.
The physical and chemical properties of 3-Br-4-F-DCHA are critical for understanding its behavior and potential applications. The compound is a crystalline solid with a melting point of 129-131°C. It has a white to light yellow color and is relatively stable at room temperature. 3-Br-4-F-DCHA is soluble in organic solvents such as methanol, ethanol, and dichloromethane. The compound is sensitive to moisture and requires careful handling to avoid degradation.
The synthesis of 3-Br-4-F-DCHA is typically achieved through a series of reactions that involve multi-step procedures. The compound can be synthesized using various intermediates, such as 3-bromoaniline and 4,4-difluorocyclohexanone. The characterization of 3-Br-4-F-DCHA is mainly done through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Several analytical methods have been used to study the properties of 3-Br-4-F-DCHA. NMR spectroscopy is commonly used to determine the purity and structural properties of this compound. Mass spectrometry can be used to identify the molecular weight and fragmentation pattern of the compound. IR spectroscopy is useful in studying the functional groups present in the compound.
The biological properties of 3-Br-4-F-DCHA can play a significant role in its potential applications. Studies have shown that the compound exhibits moderate inhibition activity on the dopamine receptor, which can be useful in the development of drugs to treat neurological disorders such as Parkinson's disease.
The toxicity of 3-Br-4-F-DCHA has not been extensively studied. However, it is important to note that like any other chemical compound, 3-Br-4-F-DCHA has the potential to cause harm if not handled carefully. Safety precautions must be taken when handling the compound in scientific experiments, including proper use of personal protective equipment and adherence to standard laboratory procedures.
The potential applications of 3-Br-4-F-DCHA mainly revolve around its use as a pharmaceutical intermediate. The compound can be used in the synthesis of various drugs such as dopamine antagonists. Additionally, its moderate inhibition activity on the dopamine receptor can facilitate potential drug development for the treatment of neurological disorders.
Research on 3-Br-4-F-DCHA is limited, and few studies have been conducted on its properties and potential applications. Further research is required to fully understand the compound's behavior and its usefulness in scientific experiments and pharmaceutical development.
The potential implications of 3-Br-4-F-DCHA go beyond its use as a pharmaceutical intermediate. The compound's moderate inhibition activity on the dopamine receptor can be useful in developing drugs for a range of neurological disorders. Furthermore, its physical and chemical properties make it a promising compound for various applications in materials science and organic chemistry.
The limitations of studying 3-Br-4-F-DCHA primarily stem from the lack of data available on its biological and toxicological properties. Additionally, current research is limited to the compound's use as a pharmaceutical intermediate, and further studies are required to explore its potential application in other fields such as materials science and organic chemistry. Future research should focus on understanding the compound's toxicity, efficacy, and other properties, which could lead to a better understanding of its potential uses in various fields.
Some possible future directions to explore include:
1. Further studies on the compound's potential as a dopamine antagonist for neurological disorders
2. Exploration of the compound's properties for potential use in materials science and organic chemistry
3. Assessment of the toxicology of the compound and its degradation products
4. Investigation of the compound's efficacy as a therapeutic agent for a range of disorders beyond neurological disorders, such as inflammation and cancer
5. Development of improved synthesis routes for 3-Br-4-F-DCHA, which could potentially reduce its production cost and promote its wider use.
In conclusion, 3-Br-4-F-DCHA is a compound that has gained significant attention in research and industry. Its physical and chemical properties, as well as its moderate inhibition activity on the dopamine receptor, make it a promising compound for various applications. However, further research is required to fully understand its behavior and potential applications in materials science, organic chemistry, and medical research.

XLogP3

3.8

Dates

Modify: 2023-08-16

Explore Compound Types